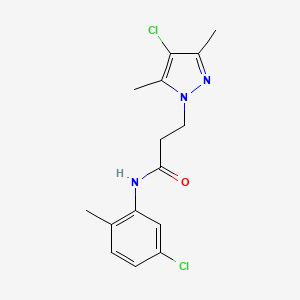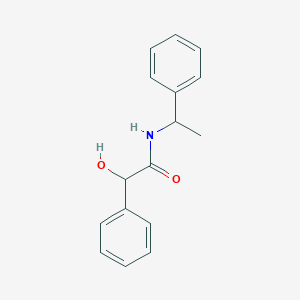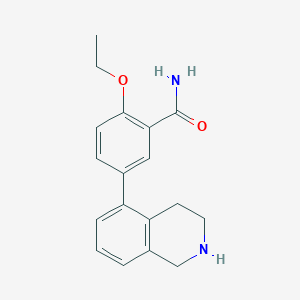![molecular formula C20H30N4O B5438256 3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5438256.png)
3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a spirocyclic compound that contains a piperazine ring and has been shown to exhibit a range of biochemical and physiological effects. In Finally, we will list some future directions for research on this compound.
作用機序
The mechanism of action of 3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in a range of physiological and biochemical processes in the brain. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
Studies have shown that this compound can exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, this compound has been shown to modulate the activity of other neurotransmitters such as dopamine and serotonin. It has also been shown to exhibit antioxidant properties, which can protect against oxidative damage in the brain.
実験室実験の利点と制限
One advantage of using 3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This can allow researchers to investigate the effects of increased acetylcholine levels on various physiological and biochemical processes. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride. One area of interest is the development of new therapeutic agents based on this compound for the treatment of neurological disorders. Another area of interest is the investigation of the compound's effects on other neurotransmitters and physiological processes in the brain. Finally, there is a need for further research into the potential toxicity of this compound and its effects on non-target organisms.
合成法
The synthesis of 3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride involves the reaction of 4-benzylpiperazine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. This reaction results in the formation of the spirocyclic compound, which can then be purified and isolated as the dihydrochloride salt.
科学的研究の応用
3-[(4-benzyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in a range of scientific research areas. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Another area of interest is the potential use of this compound as a tool for studying the role of acetylcholine in the brain. By selectively inhibiting the activity of acetylcholinesterase, researchers can investigate the effects of increased acetylcholine levels on various physiological and biochemical processes.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,8-diazaspiro[4.5]decan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c25-19(18-14-20(16-22-18)6-8-21-9-7-20)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-5,18,21-22H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXMSFEPTXNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(NC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-serinamide](/img/structure/B5438188.png)

![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5438199.png)
![N-(3-{2-[3-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}phenyl)acetamide](/img/structure/B5438204.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5438212.png)
![5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438218.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methoxyphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5438229.png)





![N~3~-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5438291.png)